Biotin sulfoxide

Descripción general

Descripción

D-Biotina-d-sulfóxido , es un derivado de la biotina. Se forma cuando la biotina se expone a agentes oxidantes específicos, incluyendo la luz ultravioleta en presencia de oxígeno . La biotina en sí es una vitamina B hidrosoluble (vitamina B7) esencial para varios procesos metabólicos.

Aplicaciones Científicas De Investigación

El sulfóxido de biotina encuentra aplicaciones en varios campos científicos:

Bioquímica: El estudio del metabolismo de la biotina y su papel en la función enzimática.

Medicina: Investigando sus posibles efectos terapéuticos, aunque es menos explorado que la biotina.

Industria: Aplicaciones industriales limitadas debido a su naturaleza orientada a la investigación.

Mecanismo De Acción

El mecanismo exacto por el cual el sulfóxido de biotina ejerce sus efectos sigue siendo un área de investigación en curso. es probable que implique interacciones con enzimas, proteínas o vías celulares relacionadas con el metabolismo de la biotina.

Métodos De Preparación

Rutas sintéticas:: La síntesis de biotina sulfóxido implica la oxidación de la biotina

Condiciones de reacción:: La oxidación de la biotina para formar biotina sulfóxido generalmente ocurre en condiciones suaves. Los investigadores han utilizado varios oxidantes, como el peróxido de hidrógeno (H₂O₂) o el ozono (O₃), para lograr esta transformación.

Producción industrial:: El sulfóxido de biotina no se produce industrialmente a gran escala. Su importancia radica más en la investigación y los contextos biológicos.

Análisis De Reacciones Químicas

Tipos de reacciones:: El sulfóxido de biotina principalmente experimenta reacciones de oxidación. Estas reacciones involucran la conversión de un átomo de azufre en la biotina a un grupo sulfóxido (S=O). Otras reacciones, como la reducción o la sustitución, son menos comunes para este compuesto.

Reactivos y condiciones comunes::Oxidantes: Peróxido de hidrógeno (H₂O₂), ozono (O₃) u otros agentes oxidantes suaves.

Condiciones de reacción: Generalmente se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas.

Productos principales:: El producto principal del proceso de oxidación es el propio sulfóxido de biotina, donde el átomo de azufre en la biotina se oxida a un grupo sulfóxido.

Comparación Con Compuestos Similares

Si bien el sulfóxido de biotina es único debido a su grupo sulfóxido, comparte similitudes con otros derivados de la biotina. Los compuestos notables incluyen la biotina misma (D-biotina) y la sulfona de biotina (oxidada aún más a un grupo sulfona, S=O₂).

Actividad Biológica

Biotin sulfoxide, a derivative of biotin, has garnered attention due to its biological activity, particularly in microbial systems and its role in oxidative stress response. This article explores the biological mechanisms, enzymatic functions, and implications of this compound in various organisms, supported by relevant research findings and case studies.

Overview of this compound

This compound is an oxidized form of biotin that can be reduced back to biotin by specific enzymes known as this compound reductases. These enzymes play a crucial role in maintaining cellular biotin levels and mitigating oxidative damage. The most studied this compound reductase is BisC, found in various bacteria including Salmonella enterica and Rhodobacter sphaeroides.

Enzymatic Activity of this compound Reductase

Enzyme Mechanism and Kinetics

This compound reductase catalyzes the reduction of this compound (BSO) back to biotin using NADPH as an electron donor. Kinetic studies show that the enzyme operates via a Ping Pong Bi-Bi mechanism, with distinct substrate inhibition profiles for BSO and NADPH:

| Substrate | K_m (µM) | K_i (µM) |

|---|---|---|

| BSO | 714 | 6100 |

| NADPH | 65 | 900 |

The enzyme's activity is also influenced by metal cofactors, particularly molybdenum, which is essential for its reductase function .

Biological Significance

Oxidative Stress Response

In Salmonella enterica, the BisC enzyme has been shown to contribute significantly to oxidative stress tolerance. Mutants lacking BisC exhibit reduced survival rates under oxidative conditions (e.g., exposure to hydrogen peroxide), indicating that the enzyme is vital for repairing oxidized biomolecules like biotin and methionine. This repair mechanism is essential for the virulence of S. Typhimurium, especially within host macrophages .

Case Study: Virulence in Salmonella

Research demonstrated that a bisC mutant strain of S. Typhimurium had impaired growth within IFN-γ activated macrophages compared to wild-type strains. The introduction of plasmids carrying either bisC or msrA (a methionine sulfoxide reductase) restored tolerance to oxidative stress. However, only bisC was able to rescue growth defects inside macrophages, emphasizing its unique role in combating host-derived oxidative stress .

Comparative Studies on Biological Activity

Several studies have compared the biological activities of biotin and its sulfoxides across different organisms:

- Microbial Growth : Research indicated that both D- and L-sulfoxides can support microbial growth, although their effectiveness varies among species .

- Nutritional Studies : In human studies assessing the tolerable upper intake levels for biotin and its derivatives, it was noted that the bioavailability of these compounds can significantly influence their physiological effects .

Propiedades

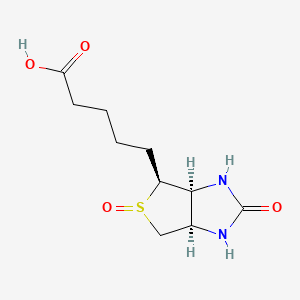

IUPAC Name |

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSKCIQYNAOBNQ-YBSFLMRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908774 | |

| Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3376-83-8, 10406-89-0 | |

| Record name | Biotin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Biotin-d-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.